Compound Description: PPOAC-Bz is a novel inhibitor of resorptive bone loss in mice. It exerts a strong inhibitory effect on osteoclastogenesis, alters the mRNA expressions of several osteoclast-specific marker genes, and blocks the formation of mature osteoclasts. PPOAC-Bz also suppresses F-actin belt formation and bone resorption activity in vitro and prevents OVX-induced bone loss in vivo.
Compound Description: NAPMA significantly inhibits the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner, without cytotoxic effects. It downregulates the expression of osteoclast-specific markers, such as c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both the transcript and protein levels. NAPMA also decreases bone resorption and actin ring formation and protects against ovariectomy-induced bone loss.
Compound Description: PPOA-N-Ac-2-Cl significantly decreases the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner without causing significant cytotoxicity. It affects the expression of osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis. PPOA-N-Ac-2-Cl also significantly attenuates the protein levels of CtsK, a critical protease involved in bone resorption. Consequently, it decreases bone resorption activity and F-actin ring formation.
Compound Description: This series of compounds was synthesized and evaluated for their antibacterial potential. They exhibited activity against various Gram-positive and Gram-negative bacterial strains.
Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity against pathogenic strains of Gram-positive and Gram-negative bacteria, and fungal strains. Some compounds in the series exhibited strong antibacterial and antifungal activity.
Compound Description: These compounds were synthesized and evaluated for their anticonvulsant activity in maximal electroshock seizure and subcutaneous pentylenetetrazole screens. Several compounds showed potent anticonvulsant activity.
Compound Description: NDS-41119 significantly inhibited EGFR signaling in human lung cancer cells, leading to decreased phosphorylation of EGFR, ERK, and Akt. It also attenuated EGF-induced cell proliferation and migration in a dose-dependent manner and inhibited the T790M mutation in NCI-H1975 cells, potentiating the effect of gefitinib against resistant cells.
Compound Description: This series was synthesized and evaluated for their inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. Many compounds in this series exhibited promising activity against these enzymes.
Compound Description: HP236 is an atypical antipsychotic agent that undergoes extensive metabolism in rats. Its metabolic pathways include cleavage of the thiazolidinone ring, oxidation of the sulfide, and N-dealkylation at the piperazine ring.
Compound Description: Compound 7 interacts with the HIV-1 matrix (MA) protein, competes with PI(4,5)P2 for MA binding, diminishes the production of new virus, and displays broad neutralizing anti-HIV activity.
Compound Description: AMG 487 is a CXCR3 antagonist that exhibits dose- and time-dependent pharmacokinetics in humans due to a metabolite that inhibits CYP3A4. Its M2 phenol metabolite readily produces CYP3A4 time-dependent inhibition (TDI).
Compound Description: U-100592 is a novel oxazolidinone analog with in vitro antibacterial activity against a variety of clinically important human pathogens.
Compound Description: This compound is an oxazolidinone derivative with antimicrobial activity. Different polymorphs of this compound have been identified.
Compound Description: PRLX 93936 is an agent synthetically active against the activated Ras pathway and has demonstrated activity in relapsed and refractory multiple myeloma patients.
Compound Description: This series includes various N-substituted derivatives of N-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide and were synthesized to explore their potential as cholinesterase inhibitors and antimicrobial agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.